molecular formula C29H27NO6S2 B15104261 4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate

4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate

Cat. No.: B15104261
M. Wt: 549.7 g/mol
InChI Key: WXZKNYOAIUVKFU-ONUIUJJFSA-N
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Description

The compound 4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate is a structurally complex thiazolidinone derivative. Its core consists of a 1,3-thiazolidin-4-one ring substituted with a 2-thioxo group at position 2 and a 4-oxo group at position 3. Substituents include a 3,4-dimethoxyphenylethyl chain at position 3, a 2-methoxyphenyl group linked via the methylidene bridge, and a 2-methylbenzoate ester at the para position of the terminal phenyl ring. These substituents confer distinct electronic and steric properties, likely influencing solubility, stability, and bioactivity .

Properties

Molecular Formula

C29H27NO6S2

Molecular Weight

549.7 g/mol

IUPAC Name

[4-[(Z)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2-methylbenzoate

InChI

InChI=1S/C29H27NO6S2/c1-18-7-5-6-8-21(18)28(32)36-23-12-10-20(16-25(23)35-4)17-26-27(31)30(29(37)38-26)14-13-19-9-11-22(33-2)24(15-19)34-3/h5-12,15-17H,13-14H2,1-4H3/b26-17-

InChI Key

WXZKNYOAIUVKFU-ONUIUJJFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the cyclization and condensation processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their antimicrobial, antifungal, and antioxidant activities. Below is a comparative analysis of structurally related compounds based on substituent variations, synthesis methods, and reported bioactivity.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Source
Target Compound 1,3-Thiazolidin-4-one 3-[2-(3,4-Dimethoxyphenyl)ethyl], 2-thioxo, 4-oxo, Z-methylene, 2-methylbenzoate - Not explicitly reported -
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-phenoxy)methyl)benzoate 1,3-Thiazolidin-2,4-dione 3-(4-Fluorobenzyl), 2,4-dioxo, triisopropylsilyl, hydroxyethoxyethoxy phenoxy 724.28 Not specified
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one 1,3-Thiazolidin-4-one 3-(3-Hydroxyphenyl), 2-thioxo, 1-methylindol-3-yl - Antibacterial, Antifungal
2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate 1,3-Thiazolidin-4-one 3-Phenyl, 2-thioxo, 4-oxo, ethoxy-phenyl benzoate - Not specified
5-(Z)-[(4-Methoxyphenyl)methylene]-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinone 1,3-Thiazolidin-4-one + hydrazone 4-Methoxyphenyl, hydrazone linker, 4-hydroxyphenyl - Modulated electronic properties

Key Structural and Functional Insights

Core Modifications: The target compound’s 1,3-thiazolidin-4-one core is shared with most analogs. Compounds with fused rings (e.g., thiazolo[3,2-b][1,2,4]triazol-5-ylidene in ) introduce steric constraints, possibly affecting binding to biological targets .

Substituent Effects: Methoxy Groups: The 3,4-dimethoxyphenylethyl chain in the target compound may enhance lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., ), which prioritize solubility .

Synthesis Methods: Thiazolidinone rings are typically synthesized via cyclocondensation of thioamides with α-haloketones or aldehydes. For example, and use mercaptoacetic acid or chloroacetic acid in refluxing DMF or THF, indicating shared synthetic pathways . The Z-configuration in the methylidene group is conserved across analogs, likely due to thermodynamic stabilization during synthesis .

Biological Activity: Antimicrobial activity in and correlates with electron-deficient aromatic systems (e.g., indole or cyano groups), suggesting the target compound’s dimethoxy groups may prioritize antioxidant over antimicrobial effects .

Research Findings and Implications

  • Antimicrobial Potential: While the target compound lacks direct bioactivity data, structural analogs with thioxo and methoxy substituents (e.g., ) show efficacy against Staphylococcus aureus and Candida albicans, suggesting similar promise .
  • Antioxidant Activity : Methoxy-rich derivatives (e.g., ) exhibit significant DPPH radical scavenging, a trait likely shared by the target compound due to its 3,4-dimethoxyphenyl group .
  • Synthetic Feasibility : Shared methodologies (e.g., THF-based cyclization in ) indicate scalable synthesis for the target compound, though purification may require advanced chromatography .

Biological Activity

The compound 4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenyl 2-methylbenzoate is a complex organic molecule that exhibits significant biological activities. This article reviews its pharmacological properties, focusing on its antibacterial and anticancer potentials, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiazolidin ring and a methoxy group that contribute to its biological activity. The structural complexity allows for various interactions with biological systems, making it a candidate for therapeutic applications. The molecular formula is C23H20N2O4SC_{23}H_{20}N_{2}O_{4}S and it possesses multiple functional groups that influence its reactivity and biological interactions.

Antibacterial Activity

Preliminary studies suggest that thiazolidin derivatives similar to this compound exhibit notable antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, compounds derived from the thiazolidinone structure have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. Thiazolidinones are known to exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the effectiveness of related thiazolidin compounds against leukemia and CNS cancer cell lines, with inhibition rates reaching up to 84% in some cases .

Table 1: Summary of Anticancer Activity Against Different Cell Lines

CompoundCell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS Cancer)72.11
3cVarious Cancer LinesUp to 60

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as aldose reductase, which is involved in diabetic complications .
  • Cell Cycle Arrest : It has been observed that certain thiazolidin derivatives can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
  • Molecular Docking Studies : Molecular docking simulations have identified critical interactions between the compound and target proteins, providing insights into its binding affinities and potential therapeutic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazolidin derivatives:

  • Aldose Reductase Inhibition : One study compared the inhibitory action of various thiazolidin derivatives against aldose reductase, revealing potent inhibitors with submicromolar IC50 values .
  • Anticancer Screening : A comprehensive screening by the National Cancer Institute evaluated multiple thiazolidin derivatives against a broad array of cancer cell lines, confirming their potential as promising anticancer agents .

Q & A

Q. What are the key synthetic strategies for preparing this thiazolidinone-based compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a substituted benzaldehyde derivative (e.g., 2-(benzyloxy)-5-azobenzaldehyde) with an aniline derivative (e.g., 4-methoxyaniline) to form a Schiff base intermediate .
  • Step 2: Cyclization with mercaptoacetic acid under reflux conditions to form the thiazolidinone core .
  • Step 3: Esterification or coupling reactions to introduce the 2-methylbenzoate moiety, often using catalysts like triethylamine in anhydrous solvents (e.g., THF or dichloromethane) .
  • Purification: Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the final product with >95% purity .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

  • NMR Spectroscopy:
  • 1^1H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazolidinone protons at δ 5.2–6.1 ppm) .
  • 13^{13}C NMR confirms carbonyl (C=O, ~170–180 ppm) and thione (C=S, ~120–130 ppm) groups .
    • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C=S stretch) validate the core structure .
    • HRMS: Matches experimental molecular ion peaks with theoretical values (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency by stabilizing intermediates .
  • Temperature Control: Reflux (~80–100°C) for 12–36 hours ensures complete cyclization without side reactions .
  • Catalyst Use: Triethylamine or NaHCO3_3 neutralizes HCl byproducts during thiazolidinone formation, improving yields by ~20% .
  • Example: In , adjusting the stoichiometry of triisopropylsilyl chloride (1.42 equiv.) increased the yield to 76% .

Q. How can researchers resolve discrepancies in HRMS or elemental analysis data?

  • Case Study: reports a 0.11% deviation in carbon content (calculated: 61.55% vs. experimental: 61.44%). This may arise from residual solvents or incomplete drying.
  • Methodology:
  • Repeat analysis after lyophilization or vacuum drying.
  • Use complementary techniques (e.g., combustion analysis for C/H/N validation) .
  • Cross-check HRMS with isotopic pattern simulations to rule out impurities .

Q. What strategies validate the Z-configuration of the thiazolidinone methylidene group?

  • NOE Experiments: Irradiation of the methylidene proton (δ ~6.0 ppm) shows spatial proximity to the 3,4-dimethoxyphenyl group, confirming the Z-isomer .
  • Computational Modeling: DFT calculations (e.g., Gaussian) compare experimental 1^1H NMR shifts with predicted Z- and E-configuration models .
  • X-ray Crystallography: Resolves absolute configuration but requires high-purity crystals, which may be challenging due to the compound’s flexibility .

Q. How should researchers design biological activity assays for this compound?

  • In Vitro Antimicrobial Screening:
  • Use standardized microdilution assays (e.g., against S. aureus or E. coli) with MIC values reported in µg/mL .
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
    • Antioxidant Assays:
  • DPPH radical scavenging (IC50_{50} measurement) with ascorbic acid as a reference .
  • Account for interference from the compound’s methoxy groups, which may auto-oxidize .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of thiazolidinone derivatives?

  • Case Study: reports antimicrobial activity for a structurally similar compound, but results may vary due to:
  • Structural Nuances: The 2-methylbenzoate group in the target compound may reduce solubility, altering bioavailability .
  • Assay Variability: Differences in bacterial strains, inoculum size, or incubation time affect MIC values .
    • Resolution:
  • Standardize protocols (CLSI guidelines) and test analogues with systematic substitutions (e.g., replacing 3,4-dimethoxyphenyl with halogenated groups) .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
14-Methoxyaniline, DMF, reflux, 24 h6590
2Mercaptoacetic acid, THF, 36 h6195
32-Methylbenzoyl chloride, Et3_3N, CH2_2Cl2_27698

Table 2: Spectral Data for Structural Confirmation

TechniqueKey PeaksFunctional GroupReference
1^1H NMRδ 6.8–7.2 (aromatic), δ 3.8 (OCH3_3)Aromatic, Methoxy
IR1705 cm1^{-1} (C=O), 1248 cm1^{-1} (C=S)Thiazolidinone core
HRMS[M+H]+^+: m/z 724.2774 (calc.)Molecular formula

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